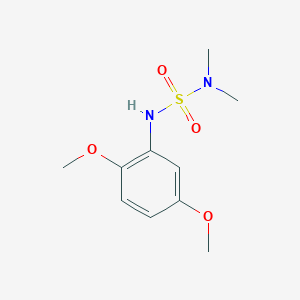
N-(2-methylphenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)cyclohexanecarboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1999 and gained popularity as a recreational drug in the early 2010s. MXE has been reported to have similar effects to ketamine, but with a longer duration and more potent dissociative effects. Despite its popularity as a recreational drug, MXE has also been studied for its potential scientific research applications.
Wirkmechanismus
N-(2-methylphenyl)cyclohexanecarboxamide is believed to work by blocking the NMDA receptor, which is involved in the regulation of glutamate, an important neurotransmitter. By blocking this receptor, N-(2-methylphenyl)cyclohexanecarboxamide is able to produce its dissociative effects.
Biochemical and Physiological Effects:
N-(2-methylphenyl)cyclohexanecarboxamide has been shown to produce a range of physiological and biochemical effects, including changes in heart rate, blood pressure, and body temperature. It has also been reported to produce changes in mood, perception, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylphenyl)cyclohexanecarboxamide has several advantages for use in lab experiments, including its potency and long duration of action. However, it also has several limitations, including its potential for abuse and its lack of FDA approval for use in humans.
Zukünftige Richtungen
Future research on N-(2-methylphenyl)cyclohexanecarboxamide could focus on its potential use in treating depression and anxiety, as well as its potential for use in studying the mechanisms of action of other dissociative drugs. Additionally, further studies could investigate the safety and efficacy of N-(2-methylphenyl)cyclohexanecarboxamide for use in humans, as well as its potential for abuse and addiction.
Synthesemethoden
N-(2-methylphenyl)cyclohexanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-methyl-2-butanone with cyclohexylmagnesium bromide, followed by the reaction of the resulting compound with 2-amino-5-methylbenzoic acid. The final step involves the conversion of the resulting intermediate to N-(2-methylphenyl)cyclohexanecarboxamide through a dehydration reaction.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)cyclohexanecarboxamide has been studied for its potential use as an anesthetic agent due to its dissociative effects. It has also been investigated for its potential use in treating depression and anxiety, as well as for its potential use in studying the mechanisms of action of other dissociative drugs.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYASBYAYGIERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5833214.png)
![1-[2-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5833220.png)

![2-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5833231.png)
![ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5833234.png)

![2-ethoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5833246.png)
![N-(3-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833253.png)
![N-(4-{[4-(benzyloxy)-3-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833258.png)


![N'-(1,3-benzodioxol-5-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5833284.png)
![4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5833294.png)